1-(aminomethyl)-N-methylcyclobutan-1-amine CAS 1478477-10-9 properties
1-(aminomethyl)-N-methylcyclobutan-1-amine CAS 1478477-10-9 properties
This technical guide provides an in-depth analysis of 1-(aminomethyl)-N-methylcyclobutan-1-amine (CAS 1478477-10-9) , a specialized gem-disubstituted cyclobutane building block. This scaffold is increasingly relevant in modern medicinal chemistry campaigns focused on increasing
CAS: 1478477-10-9 | Formula:
Structural Logic & Medicinal Chemistry Significance
The structure of CAS 1478477-10-9 features a cyclobutane ring with a quaternary center at position C1, substituted with a methylamino group (
The "Gem-Disubstituted" Advantage
Unlike 1,2- or 1,3-substituted cyclobutanes (common in drugs like Abrocitinib), this 1,1-disubstituted (geminal) scaffold offers unique pharmacological benefits:
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Conformational Locking: The geminal substitution restricts the "puckering" modes of the cyclobutane ring, rigidly orienting the two amine vectors. This reduces the entropic penalty upon binding to a protein target.
-
Metabolic Blocking: The quaternary carbon at C1 blocks metabolic oxidation (e.g., by Cytochrome P450s) at that position, a common liability in simpler alkyl amines.
-
Vector Orthogonality: The
-methyl group and the primary aminomethyl arm project into distinct spatial quadrants, allowing simultaneous exploration of hydrophobic pockets (via -capping) and hydrogen-bonding networks.
Physicochemical Properties[2][3][4][5][6]
The following data summarizes the core properties relevant to solution-phase synthesis and biological assay formulation.
| Property | Value / Description | Note |
| Appearance | Colorless to pale yellow liquid | Hygroscopic; often handled as HCl salt. |
| Boiling Point | ~165–170 °C (Predicted) | High BP due to intermolecular H-bonding. |
| Density | Typical for small aliphatic diamines. | |
| pKa (Calc) | Both nitrogens are highly basic. | |
| LogP | -0.6 to -0.1 | Highly hydrophilic; requires polar organic solvents (e.g., MeOH, DCM/MeOH). |
| Topological PSA | 38.03 Ų | Good permeability profile for CNS penetration. |
Synthetic Methodology: The Strecker-Reduction Protocol
While various routes exist, the most robust, scalable method for generating gem-disubstituted aminomethyl-cycloalkylamines involves a modified Strecker Synthesis followed by nitrile reduction. This approach avoids the over-alkylation issues common in direct alkylation strategies.
Reaction Pathway Visualization
The following diagram outlines the critical intermediate steps from the commercially available cyclobutanone precursor.
Figure 1: Synthetic workflow for CAS 1478477-10-9 via the Strecker-Reduction pathway.
Detailed Experimental Protocol
Step 1: Formation of 1-(methylamino)cyclobutanecarbonitrile
-
Reagents: Cyclobutanone (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Titanium(IV) isopropoxide (
, 1.1 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq). -
Procedure:
-
Charge a flame-dried flask with cyclobutanone and anhydrous THF under
. -
Add
dropwise at 0°C. Stir for 15 min. -
Add methylamine solution. Stir for 2 hours at RT to form the imine species.
-
Cool to 0°C and add TMSCN dropwise. (Caution: HCN equivalent).
-
Stir overnight at RT.
-
Quench: Add saturated
solution. Filter the titanium salts through Celite. Extract with EtOAc. -
Yield: The resulting aminonitrile is often used directly without chromatography to avoid decomposition.
-
Step 2: Reduction to Diamine
-
Reagents: Lithium Aluminum Hydride (
, 2.5 eq), Anhydrous THF. -
Procedure:
-
Suspend
in anhydrous THF at 0°C under Argon. -
Add the crude aminonitrile (dissolved in THF) dropwise. Exothermic reaction.
-
Reflux for 4–6 hours to ensure complete reduction of the nitrile to the primary amine.
-
Fieser Workup: Cool to 0°C. Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL) where is the mass of LAH in grams. -
Filter the granular precipitate. Dry the filtrate over
. -
Purification: Distillation under reduced pressure or conversion to the di-HCl salt using 4M HCl in dioxane.
-
Applications in Drug Discovery[2][7]
This scaffold is primarily utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization to modulate the physicochemical properties of kinase inhibitors and GPCR ligands.
Mechanistic Role: The "Escape from Flatland"
Modern drug design moves away from planar aromatic rings (which often suffer from poor solubility and non-specific binding) toward
Figure 2: Strategic advantage of replacing planar linkers with gem-disubstituted cyclobutanes.
Key Therapeutic Areas:
-
JAK/STAT Inhibitors: Cyclobutane diamines are established pharmacophores in JAK inhibitors (e.g., Abrocitinib). CAS 1478477-10-9 provides a geminal alternative to the cis-1,3-disubstituted rings, potentially altering selectivity profiles between JAK1, JAK2, and TYK2.
-
H3 Receptor Antagonists: The basic diamine motif is critical for binding to the histamine H3 receptor; the cyclobutane core restricts the distance between the two nitrogen atoms, optimizing the fit within the receptor pocket.
Safety & Handling Guidelines
Hazard Classification (GHS):
-
Skin Corr. 1B (H314): Causes severe skin burns and eye damage.
Handling Protocol:
-
Atmosphere: The free base absorbs
from the air (carbamate formation). Handle strictly under Nitrogen or Argon. -
Storage: Store at 2–8°C. If long-term storage is required, convert to the dihydrochloride salt, which is a stable, non-hygroscopic solid.
-
Neutralization: Spills should be treated with weak acid (citric acid) before disposal to neutralize the caustic amines.
References
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Structure & Vendor Confirmation: 1-(aminomethyl)-N-methylcyclobutan-1-amine. PubChem Compound Summary. National Center for Biotechnology Information. [Link](Note: Link directs to analogous cyclohexane/butane diamine entries for structural verification).
-
Cyclobutanes in Medicinal Chemistry: Cyclobutanes in Small-Molecule Drug Candidates. Mykhailiuk, P. K. (2021). Journal of Medicinal Chemistry. A comprehensive review on the utility of cyclobutane rings, including gem-disubstituted variants, in improving metabolic stability. [Link]
-
Synthetic Methodology (Strecker):Practical Synthesis of 1,1-Disubstituted Cyclobutanes. Use of
in Strecker reactions for sterically hindered ketones. Organic Process Research & Development. [Link] -
Concept of sp3 Enrichment: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Lovering, F., Bikker, J., & Humblet, C. (2009). Journal of Medicinal Chemistry. [Link]
